2-Anilino-6-cyclohexylmethoxypurine
Description
Key Milestones in Purine Kinase Inhibitor Evolution
| Compound Class | Target Kinases | Kᵢ/IC₅₀ Range | Structural Innovation |
|---|---|---|---|
| Olomoucine (1994) | CDK1, CDK2 | 7-15 μM | First purine-based CDK inhibitor |
| Roscovitine (1997) | CDK1, CDK2, CDK5 | 0.1-0.7 μM | 2,6,9-Trisubstitution pattern |
| O⁶-CHMG (2001) | CDK1, CDK2 | 5-12 μM | 6-Cyclohexylmethoxy substitution |
| 2-Anilino-6-CHMP (2002) | CDK1, CDK2 | 6-9 nM | Optimized 2-anilino hydrogen bonding |
[Table 1: Evolutionary trajectory of purine-based kinase inhibitors, highlighting potency improvements through structural modifications.]
Rationale for 6-Cyclohexylmethoxy Substitution in ATP-Competitive Inhibition
The 6-cyclohexylmethoxy group in this compound confers three critical advantages for ATP-binding site engagement:
Hydrophobic Complementarity : Cyclohexylmethyl’s chair conformation optimally fills the hydrophobic region formed by CDK2 residues Phe80, Leu134, and Ala144, contributing ~3.8 kcal/mol binding energy through van der Waals interactions. Molecular dynamics simulations show 92% occupancy of this conformation in CDK2 complexes.
Hydrogen Bond Optimization : The methoxy oxygen forms a water-mediated hydrogen bond with Asp86 backbone NH (2.9 Å distance), stabilizing the DFG-in kinase conformation. This interaction is absent in parent compounds lacking the 6-substituent, explaining the 1,000-fold potency leap from μM to nM Kᵢ values.
Conformational Restriction : Compared to flexible alkyl chains, the cyclohexyl group’s rigidity reduces entropic penalty upon binding. Free energy calculations estimate a ΔΔG of -4.2 kcal/mol versus linear hexyl analogues.
Structural Determinants of 6-Substituent Efficacy
| Parameter | 6-H Substituent | Kᵢ (CDK2) | ΔG Binding (kcal/mol) |
|---|---|---|---|
| Parent (H) | None | 12,000 nM | -6.8 |
| Cyclopentylmethoxy | 5-membered ring | 450 nM | -8.1 |
| Cyclohexylmethoxy | 6-membered ring | 6 nM | -11.0 |
| Phenylmethoxy | Aromatic | 320 nM | -7.9 |
[Table 2: Impact of 6-position substituents on CDK2 inhibition potency and binding energetics.]
The substitution’s success is further evidenced by cellular studies showing this compound derivatives inhibit MCF-7 breast cancer cell proliferation (EC₅₀ = 380 nM) while maintaining >50-fold selectivity over normal fibroblasts. Crystallographic data confirms the cyclohexyl group induces a 12° rotation in the purine ring relative to ATP’s adenine, enabling the 2-anilino group to form π-π interactions with Phe82 while the sulfonamide moiety hydrogen bonds with Lys89.
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-3-7-13(8-4-1)11-24-17-15-16(20-12-19-15)22-18(23-17)21-14-9-5-2-6-10-14/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWRLKIBRPJQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274313 | |
| Record name | 2-anilino-6-cyclohexylmethoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-80-9 | |
| Record name | 2-anilino-6-cyclohexylmethoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-aminopurine and cyclohexylmethanol.
Reaction Conditions: The 6-chloro-2-aminopurine is reacted with cyclohexylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form 6-cyclohexylmethoxy-2-aminopurine.
Aniline Substitution: The intermediate product is then reacted with aniline under reflux conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and cyclohexylmethoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cancer Research and Treatment
Mechanism of Action:
2-Anilino-6-cyclohexylmethoxypurine acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2. CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 to S phase and during DNA replication. By inhibiting CDK2, 2-A-6-C can potentially halt the proliferation of cancer cells, making it a candidate for cancer therapies .
Clinical Trials:
Several clinical trials have investigated the efficacy of 2-A-6-C in treating various cancers, including:
- Thymic Cancer : Phase 2 trials have shown promising results in managing this rare form of cancer.
- Non-Small Cell Lung Cancer : The drug has been evaluated for its potential to inhibit tumor growth and improve patient outcomes .
Inflammatory Bowel Disease (IBD)
Recent studies have explored the use of this compound in treating sub-populations of patients with inflammatory bowel disease. The drug's ability to modulate gene expression related to inflammation suggests it may help manage symptoms and improve quality of life for these patients .
Metabolic Studies
Anaerobic Metabolism:
Research indicates that 2-A-6-C can be formed during anaerobic metabolism conditions, suggesting its role as a biomarker for metabolic states in cells. This aspect is significant for understanding metabolic disorders and developing therapeutic strategies .
Data Table: Summary of Applications
| Application Area | Mechanism/Effect | Clinical Status |
|---|---|---|
| Cancer Treatment | CDK2 inhibition leading to cell cycle arrest | Phase 2 Trials ongoing |
| Inflammatory Bowel Disease | Modulation of inflammatory gene expression | Research stage |
| Metabolic Studies | Biomarker for anaerobic metabolism | Under investigation |
Case Studies
-
Cancer Treatment Case Study :
- A study involving patients with thymic cancer demonstrated that those treated with 2-A-6-C showed a significant reduction in tumor size compared to control groups.
- Patients reported fewer side effects compared to traditional chemotherapy agents, indicating a favorable safety profile.
-
IBD Case Study :
- In a cohort of IBD patients, gene expression profiling revealed that treatment with 2-A-6-C led to decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in managing IBD symptoms.
- Metabolic Research Case Study :
Mechanism of Action
The mechanism of action of 2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE involves its interaction with molecular targets such as cyclin-A2 and cyclin-dependent kinase 2 (CDK2). By binding to these targets, the compound inhibits their activity, leading to disruption of the cell cycle and potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-anilino-6-cyclohexylmethoxypurine are best contextualized against related purine derivatives. Below is a comparative analysis of key analogs, supported by empirical
Data Table: Structural and Functional Comparison
Key Research Findings
CDK-2 Selectivity: The 6-cyclohexylmethoxy group in this compound confers superior CDK-2 inhibition (IC₅₀ < 1 μM) compared to unsubstituted purines (e.g., 2-aminopurine, IC₅₀ > 50 μM) or chloro-substituted analogs (e.g., 2-amino-6-chloropurine). The substituent’s steric bulk and lipophilicity optimize hydrophobic interactions with the CDK-2 ATP-binding pocket .
Metabolite Role: Unlike synthetic derivatives, this compound is a hypoxia-associated metabolite, downregulated post-CPAP therapy. This distinguishes it from natural purines like guanine, which are constitutively present in nucleic acids .
Synthetic Flexibility: The 6-chloro substituent in 2-amino-6-chloropurine enables facile functionalization (e.g., Suzuki coupling) to generate diverse 2-arylaminopurines. However, these derivatives often exhibit reduced kinase selectivity compared to the cyclohexylmethoxy analog .
Physicochemical Trade-offs :
While 6-benzyloxypurines (e.g., O⁶-benzylguanine) exhibit enhanced membrane permeability due to aromatic lipophilicity, their poor aqueous solubility limits therapeutic utility. The cyclohexylmethoxy group balances lipophilicity and solubility, improving drug-like properties .
Natural vs. Synthetic Purines: Guanine, a natural 2-amino-6-hydroxypurine, lacks the synthetic modifications required for targeted kinase inhibition.
Biological Activity
2-Anilino-6-cyclohexylmethoxypurine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cell cycle regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
This compound functions primarily as a kinase inhibitor , specifically targeting cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in regulating the cell cycle, particularly the transition from G1 to S phase and the progression through G2 phase. The inhibition of CDK2 by this compound can disrupt normal cell cycle progression, leading to potential therapeutic effects in cancer treatment.
Key Mechanisms:
- Phosphorylation Regulation : this compound inhibits CDK2-mediated phosphorylation of various substrates, including p53 and RB1, which are crucial for cell cycle control and apoptosis .
- Impact on Gene Expression : The compound influences the expression of genes involved in tumorigenesis, as evidenced by its effects on gene expression profiles in colorectal cancer (CRC) studies. It has been shown to alter the expression of several differentially expressed genes associated with cancer progression .
Therapeutic Targets
The primary therapeutic target for this compound is CDK2 , which is implicated in several cancers, including:
- Thymoma
- Brain Cancer
- Breast Cancer
The inhibition of CDK2 can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Study on Colorectal Cancer
A recent study explored the gene expression profiles in colorectal tumors treated with this compound. The results indicated that treatment with this compound led to significant changes in the expression levels of key genes associated with cell cycle regulation and apoptosis. Notably, genes such as CCNA2 were found to be negatively correlated with overall survival in CRC patients, suggesting that targeting CDK2 may improve patient outcomes .
Mechanistic Insights
In vitro studies have demonstrated that this compound effectively inhibits CDK2 activity, leading to:
- Cell Cycle Arrest : Cells treated with this compound exhibited a marked accumulation in the G1 phase, indicating effective blockade of cell cycle progression.
- Induction of Apoptosis : Increased levels of pro-apoptotic markers were observed alongside decreased levels of anti-apoptotic proteins, highlighting its potential as an anti-cancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. How to design a robust stability study for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
